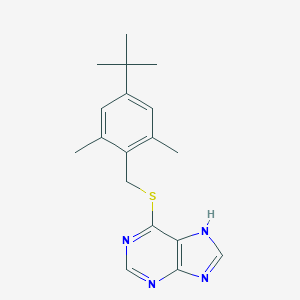![molecular formula C23H25N3O3S2 B282832 N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide](/img/structure/B282832.png)
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. It has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide selectively binds to BCL-2, BCL-XL, and BCL-W, which are anti-apoptotic members of the BCL-2 family. By binding to these proteins, N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide releases pro-apoptotic proteins such as BAK and BAX, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. However, N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has limited activity against certain types of cancer cells that overexpress MCL-1, another anti-apoptotic member of the BCL-2 family.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has limitations in terms of its selectivity and efficacy against certain types of cancer cells.
Direcciones Futuras
There are several future directions for the development of N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide and related compounds. One direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide. Finally, the combination of N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide with other targeted therapies, such as immunotherapy, may enhance its efficacy in cancer therapy.
Métodos De Síntesis
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide can be synthesized through a multi-step process that involves the condensation of 4-acetylphenylamine and 6-(butanoylamino)-1,3-benzothiazole-2-thiol, followed by the addition of butyric anhydride and purification through column chromatography. The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has been widely studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
Fórmula molecular |
C23H25N3O3S2 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-[[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-4-6-21(28)24-17-11-12-18-20(13-17)31-23(26-18)30-19(5-2)22(29)25-16-9-7-15(8-10-16)14(3)27/h7-13,19H,4-6H2,1-3H3,(H,24,28)(H,25,29) |
Clave InChI |
NPIXHXLATGJUQP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SC(CC)C(=O)NC3=CC=C(C=C3)C(=O)C |
SMILES canónico |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SC(CC)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282749.png)
![4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282752.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B282754.png)
![N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B282755.png)
![N-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B282756.png)
![N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282759.png)
![N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B282766.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282769.png)
![N-(2-ethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B282773.png)
![N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B282774.png)


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)